molecular formula C71H78N8O9 B037441 Phdehe CAS No. 121806-85-7

Phdehe

Cat. No.: B037441
CAS No.: 121806-85-7
M. Wt: 1187.4 g/mol
InChI Key: AKCPAFUNQZKKNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of Flosatidil involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of specialized equipment to ensure the purity and consistency of the final product. The exact methods used in industrial production are often proprietary and protected by patents .

Chemical Reactions Analysis

Types of Reactions

Flosatidil undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Flosatidil include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions involving Flosatidil depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Flosatidil exerts its effects by blocking voltage-gated calcium channels (VDCCs). This inhibition prevents the influx of calcium ions into cells, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release. By blocking these channels, Flosatidil can modulate the activity of neurons and cardiac cells, making it useful in treating conditions like angina pectoris .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flosatidil is unique due to its specific molecular structure and its ability to selectively block VDCCs. This selectivity makes it particularly effective in modulating calcium ion channels, which is essential for its therapeutic applications in neurological and cardiovascular diseases .

Properties

CAS No.

121806-85-7

Molecular Formula

C71H78N8O9

Molecular Weight

1187.4 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-13-[1-[1-[17-ethenyl-8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-3,7,12,17-tetramethyl-8-propan-2-yl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C71H78N8O9/c1-16-44-34(4)52-28-63-70(40(10)55(78-63)26-50-37(7)47(19-23-67(84)86-14)60(74-50)32-61-48(20-24-68(85)87-15)38(8)51(75-61)27-57(44)72-52)42(12)88-43(13)71-41(11)56-30-62-69(33(2)3)39(9)54(77-62)25-49-35(5)45(17-21-65(80)81)58(73-49)31-59-46(18-22-66(82)83)36(6)53(76-59)29-64(71)79-56/h16,25-33,42-43,72,77-79H,1,17-24H2,2-15H3,(H,80,81)(H,82,83)

InChI Key

AKCPAFUNQZKKNO-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)O)CCC(=O)O)C)C)C(C)C)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(C)C6=C(C7=CC8=C(C(=C(N8)C=C9C(=C(C(=N9)C=C1C(=C(C(=N1)C=C6N7)C)CCC(=O)O)CCC(=O)O)C)C)C(C)C)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C

Synonyms

1-(3-(1-hydroxyethyl)deuteroporphyrin-8-yl)-1'-(8-vinyldeuteroporphyrin dimethyl ester-3-yl)ethyl ester
PHDEHE
protoporphyrin dimethyl ester hematoporphyrin ethe

Origin of Product

United States

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